Benzyl-dimethyl-[2-[2-(4-octylphenoxy)ethoxy]ethyl]azanium;hydroxide is a quaternary ammonium compound characterized by its complex structure and potential applications in various scientific fields. This compound belongs to a class of surfactants known for their ability to modify surface properties, making them valuable in formulations such as emulsifiers, dispersants, and stabilizers.
This compound can be sourced from chemical suppliers such as Sigma-Aldrich, where it is available for research and industrial applications. Its synthesis is often documented in scientific literature and patents, reflecting its relevance in both academic and commercial contexts.
Benzyl-dimethyl-[2-[2-(4-octylphenoxy)ethoxy]ethyl]azanium;hydroxide is classified as a quaternary ammonium salt, which indicates that it possesses a positively charged nitrogen atom bonded to four organic groups. This classification is significant due to the compound's amphiphilic nature, allowing it to interact with both polar and non-polar substances.
The synthesis of Benzyl-dimethyl-[2-[2-(4-octylphenoxy)ethoxy]ethyl]azanium;hydroxide typically involves the reaction of benzyl dimethyl amine with a suitable alkylating agent. The general synthetic route may include the following steps:
The molecular structure of Benzyl-dimethyl-[2-[2-(4-octylphenoxy)ethoxy]ethyl]azanium;hydroxide can be represented using various structural formulas. The compound features a central nitrogen atom bonded to two methyl groups and an ethylene chain that connects to a phenolic ether group.
CC(C(C(C1=CC=C(C=C1)OCCOCC[N+](C)(C)C)C)C)C
Benzyl-dimethyl-[2-[2-(4-octylphenoxy)ethoxy]ethyl]azanium;hydroxide can participate in several chemical reactions typical for quaternary ammonium compounds:
The mechanism of action for Benzyl-dimethyl-[2-[2-(4-octylphenoxy)ethoxy]ethyl]azanium;hydroxide primarily revolves around its surfactant properties:
Benzyl-dimethyl-[2-[2-(4-octylphenoxy)ethoxy]ethyl]azanium;hydroxide finds various applications in scientific research and industry:
CAS No.: 6784-38-9
CAS No.: 97416-84-7
CAS No.: 10463-84-0
CAS No.: 16656-02-3
CAS No.: 13111-79-0
CAS No.: